
Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate, also known as BRDMEC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BRDMEC is a carbamate derivative that is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate has a low toxicity profile and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate is its potential as a novel anticancer agent. It has been shown to be effective against a range of cancer cell lines and has a low toxicity profile. However, one of the limitations of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate is its complex synthesis method, which requires expertise in organic chemistry. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate and its potential side effects.
Direcciones Futuras
There are several future directions for the research on Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate. One of the most promising areas of research is the development of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate as a novel anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate in cancer patients. Additionally, Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate has potential applications in the treatment of neurodegenerative diseases, and further studies are needed to determine its efficacy in this area. Finally, research is needed to investigate the potential side effects of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate and to develop strategies to mitigate them.
Conclusion:
In conclusion, Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate is a promising chemical compound that has potential applications in various fields of research. Its synthesis method is complex, but its potential as a novel anticancer agent makes it a promising area of research. Further studies are needed to fully understand the mechanism of action of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate involves a multi-step process that includes the reaction of tert-butyl 2-(bromomethyl)acrylate with 2-bromo-4,5-dimethoxybenzene, followed by the reaction of the resulting product with carbamic acid. The final product is obtained through purification and isolation steps. The synthesis of Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate has been studied extensively for its potential applications in various fields of research. Its most significant application is in the field of medicinal chemistry, where it has been found to have anticancer properties. Tert-butyl 2-(2-bromo-4,5-dimethoxyphenyl)ethylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H22BrNO4 |
|---|---|
Peso molecular |
360.24 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H22BrNO4/c1-15(2,3)21-14(18)17-7-6-10-8-12(19-4)13(20-5)9-11(10)16/h8-9H,6-7H2,1-5H3,(H,17,18) |
Clave InChI |
KHLLZOUXJHFZOZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1Br)OC)OC |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



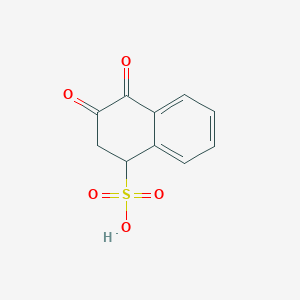
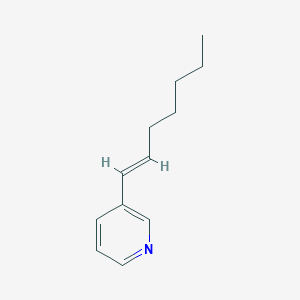
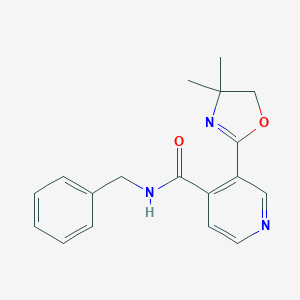
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


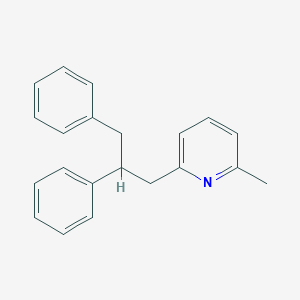
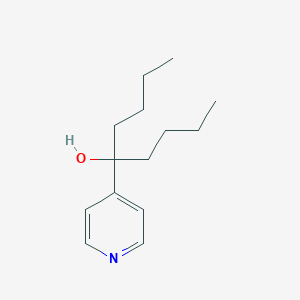

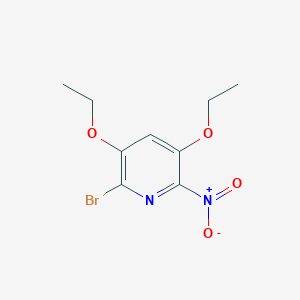

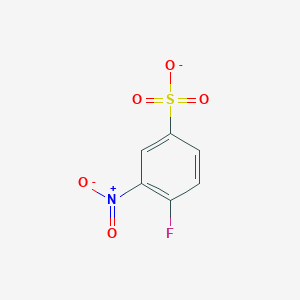

![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)